

An In-depth Technical Guide to 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)benzaldehyde

Cat. No.: B1330902

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CAS Number: 69770-20-3

For correspondence: This document is a comprehensive guide intended for researchers, scientists, and professionals in drug development.

Abstract

This whitepaper provides a detailed technical overview of **3-(4-Chlorophenoxy)benzaldehyde** (CAS No. 69770-20-3), a key intermediate in the synthesis of various biologically active molecules. The document covers its physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications in medicinal chemistry, particularly as a precursor for Fatty Acid Amide Hydrolase (FAAH) inhibitors and potential anti-cancer agents. Detailed experimental protocols, data tables, and diagrams of synthetic and biological pathways are included to support advanced research and development.

Introduction

3-(4-Chlorophenoxy)benzaldehyde is an aromatic ether and aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring a diaryl ether linkage, combines the reactivity of a benzaldehyde moiety with the physicochemical properties imparted by the chlorophenoxy group. This unique combination makes it a valuable precursor for creating complex molecules with therapeutic potential. Notably, it is a key starting material for a class of carbamate-based inhibitors targeting Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain, inflammation, and neurological disorders. Furthermore, the benzaldehyde

scaffold is associated with anti-tumor properties, suggesting another avenue of investigation for its derivatives.

Physicochemical and Spectroscopic Data

The fundamental properties of **3-(4-Chlorophenoxy)benzaldehyde** are summarized below, providing essential data for its handling, characterization, and use in chemical reactions.

Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	69770-20-3	[1]
Molecular Formula	C ₁₃ H ₉ ClO ₂	[1]
Molecular Weight	232.66 g/mol	[1]
IUPAC Name	3-(4-chlorophenoxy)benzaldehyde	[1]
Synonyms	m-(p-Chlorophenoxy)benzaldehyde, Benzaldehyde, 3-(4-chlorophenoxy)-	[1]
Appearance	Clear, slightly yellow liquid	
Boiling Point	125 °C @ 0.1 mmHg	
Density	1.213 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.608	
Flash Point	> 110 °C (> 230 °F)	

Spectroscopic Data

While a complete, published set of assigned spectral data is not readily available, the expected spectroscopic characteristics can be inferred from the known effects of its constituent functional groups. The following tables provide predicted and typical values for NMR and IR spectroscopy.

Table 2.2.1: Predicted ^1H and ^{13}C NMR Chemical Shifts

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

^1H NMR (CDCl_3)	Predicted δ (ppm)	Multiplicity	Assignment
Aldehyde H	~9.95	Singlet	-CHO
Aromatic H	~7.8-7.0	Multiplet	Ar-H

^{13}C NMR (CDCl_3)	Predicted δ (ppm)	Assignment
Carbonyl C	~191	C=O
Aromatic C	~160-118	Ar-C

Table 2.2.2: Characteristic Infrared (IR) Absorption Bands

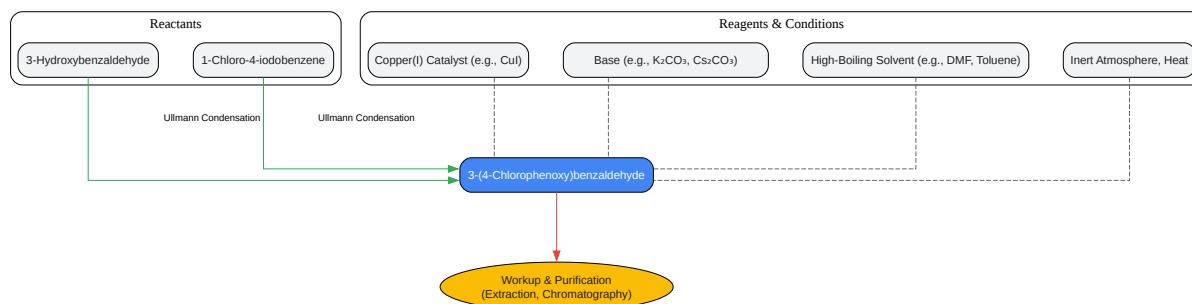
Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3080-3030	Medium	C-H Stretch	Aromatic C-H
~2820, ~2720	Medium	C-H Stretch (Fermi doublet)	Aldehyde C-H
~1705-1685	Strong	C=O Stretch	Aromatic Aldehyde
~1600-1475	Medium-Strong	C=C Stretch	Aromatic Ring
~1250-1200	Strong	C-O-C Stretch	Aryl Ether (asymmetric)
~1100-1000	Medium	C-O-C Stretch	Aryl Ether (symmetric)
~850-800	Strong	C-H Bend (out-of-plane)	1,4-disubstituted ring
~780-740	Strong	C-H Bend (out-of-plane)	1,3-disubstituted ring
~750-700	Strong	C-Cl Stretch	Aryl Halide

Synthesis and Experimental Protocols

The primary method for synthesizing **3-(4-Chlorophenoxy)benzaldehyde** is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether bond between an aryl halide and a phenol.

General Synthesis Workflow: Ullmann Condensation

The synthesis involves the coupling of 3-hydroxybenzaldehyde with 1-chloro-4-iodobenzene (or a similarly activated aryl halide) in the presence of a copper catalyst and a base.



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Caption: General workflow for the Ullmann synthesis of **3-(4-Chlorophenoxy)benzaldehyde**.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for Ullmann ether synthesis. Researchers should optimize conditions for their specific setup.

Materials:

- 3-Hydroxybenzaldehyde (1.0 eq)
- 1-Chloro-4-iodobenzene (1.1 eq)
- Copper(I) Iodide (CuI) (0.1 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzaldehyde, 1-chloro-4-iodobenzene, copper(I) iodide, and potassium carbonate.
- Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
- Add anhydrous DMF via syringe.
- Heat the reaction mixture to 120-140 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Upon completion, cool the mixture to room temperature and dilute with water.
- Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield **3-(4-Chlorophenoxy)benzaldehyde** as a clear, slightly yellow liquid.

Applications in Drug Development

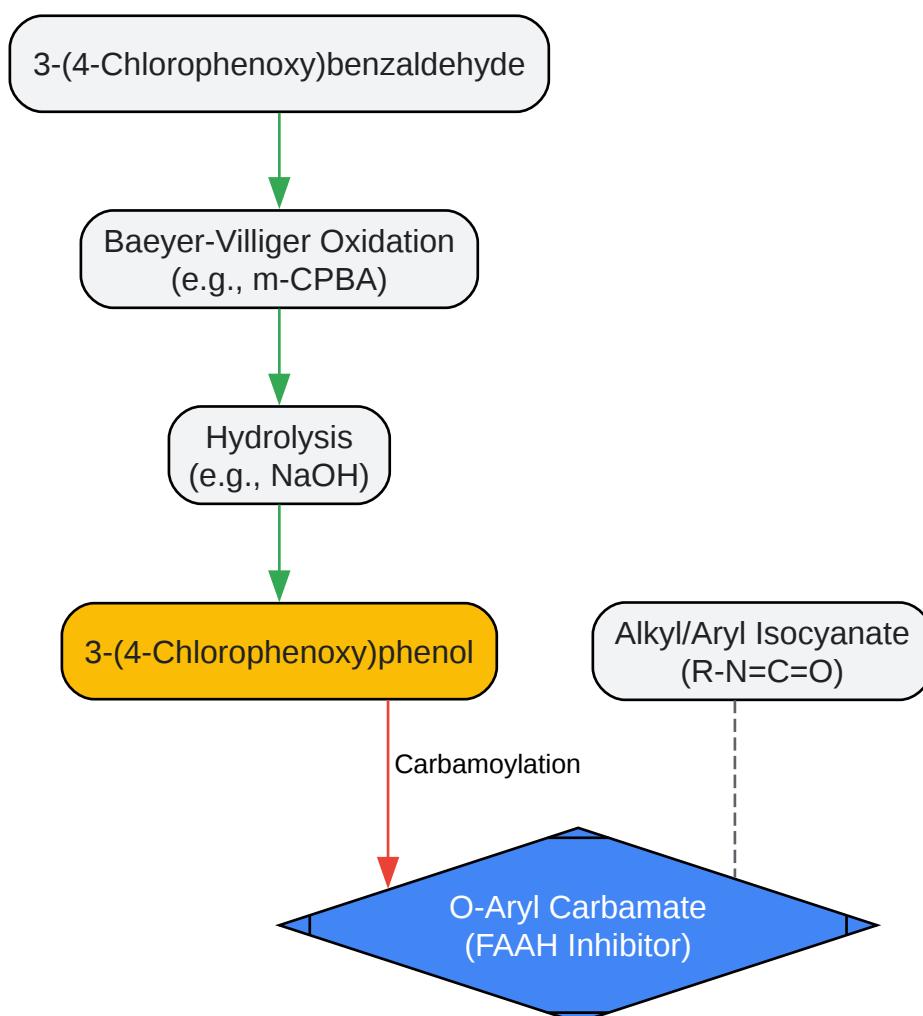
Precursor for Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades endocannabinoids like anandamide. Inhibiting FAAH increases endogenous anandamide levels, producing analgesic, anxiolytic, and anti-

inflammatory effects with a potentially lower side effect profile than direct cannabinoid receptor agonists. O-aryl carbamates are a major class of irreversible FAAH inhibitors, and **3-(4-Chlorophenoxy)benzaldehyde** is a precursor to the corresponding phenol required for their synthesis.

4.1.1. Synthesis of a Carbamate FAAH Inhibitor (General Protocol)

The aldehyde must first be converted to a phenol, typically via a Baeyer-Villiger oxidation, before reaction with an isocyanate to form the carbamate.

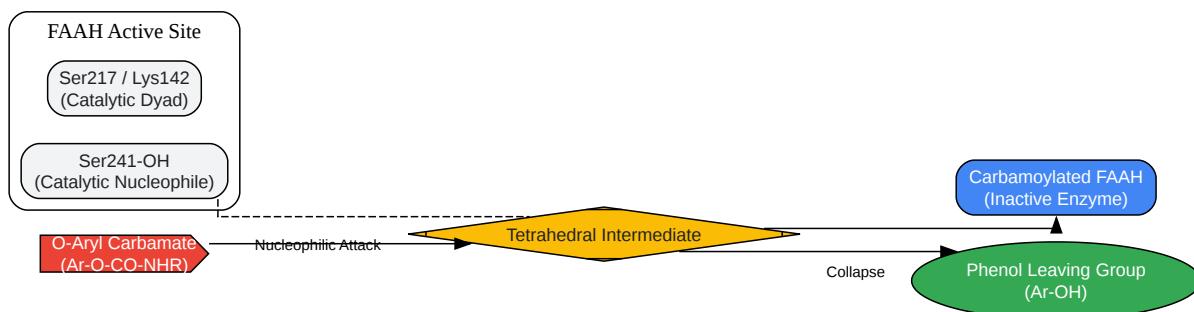


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Caption: Synthetic pathway from **3-(4-Chlorophenoxy)benzaldehyde** to an O-Aryl Carbamate FAAH inhibitor.

4.1.2. Mechanism of FAAH Inhibition by O-Aryl Carbamates

O-aryl carbamates act as mechanism-based irreversible inhibitors. They covalently modify the catalytic serine residue (Ser241) in the FAAH active site, rendering the enzyme inactive.



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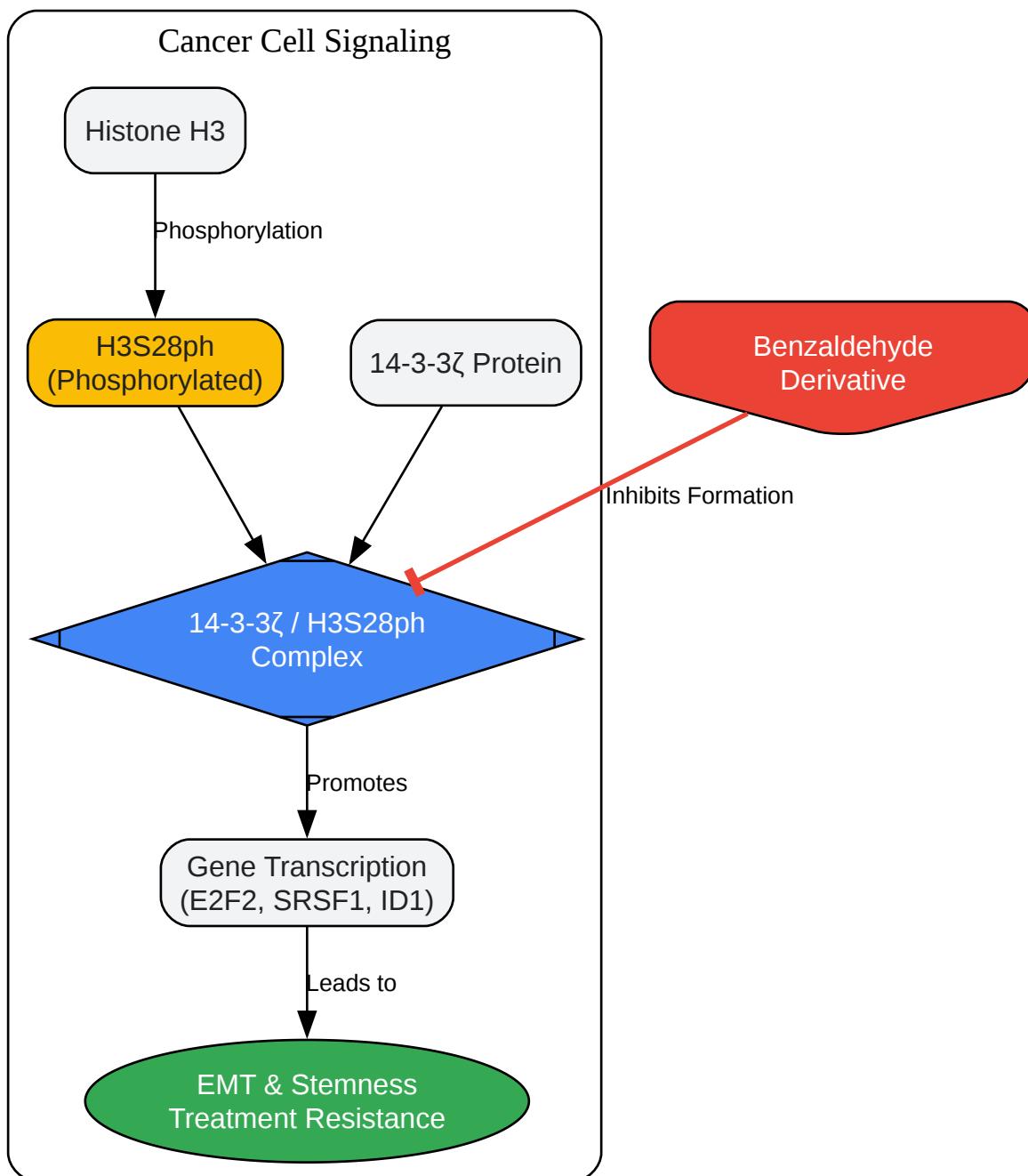
Caption: Covalent modification of FAAH's catalytic serine by an O-Aryl Carbamate inhibitor.

Potential as an Anti-Cancer Agent Scaffold

Benzaldehyde and its derivatives have been investigated for anti-tumor activity. While the specific mechanism for **3-(4-Chlorophenoxy)benzaldehyde** is not fully elucidated, research on the parent compound suggests a plausible pathway involving the inhibition of protein-protein interactions crucial for cancer cell survival and treatment resistance.

4.2.1. Postulated Anti-Tumor Signaling Pathway

Benzaldehyde has been shown to target the scaffolding protein 14-3-3 ζ , preventing its interaction with phosphorylated histone H3 (H3S28ph). This disruption inhibits the expression of genes related to epithelial-mesenchymal transition (EMT) and stemness, potentially overcoming treatment resistance.



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Caption: Postulated mechanism of anti-tumor activity via inhibition of the 14-3-3 ζ pathway.

Safety and Handling

3-(4-Chlorophenoxy)benzaldehyde is a chemical that requires careful handling in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

3-(4-Chlorophenoxy)benzaldehyde is a chemical intermediate of significant value to the fields of medicinal chemistry and drug development. Its straightforward synthesis via Ullmann condensation and its utility as a scaffold for potent FAAH inhibitors and potential anti-cancer agents make it a compound of high interest. This guide has provided a comprehensive summary of its properties, synthesis, and biological relevance, offering a foundational resource for researchers aiming to leverage this molecule in the design and discovery of novel therapeutics.

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References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(4-Chlorophenoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330902#3-4-chlorophenoxy-benzaldehyde-cas-number>

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